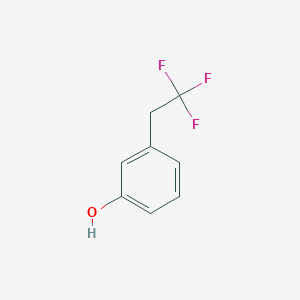
3-(2,2,2-Trifluoroethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Several studies have described the synthesis of compounds similar to 3-(2,2,2-Trifluoroethyl)phenol:
Improved Synthesis Process : Zhang Zhi-hai (2010) reports an optimized process for synthesizing 3-trifluoromethyl phenol, a related compound, which includes steps such as nitration, reduction, diazotization, and hydrolysis to improve yield and purity (Zhang Zhi-hai, 2010).
Molecular Structure and Reactions : A study by Hasan and Shalaby (2016) describes the synthesis of a related compound, 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile, and its confirmation through various characterization techniques, providing insights into molecular geometry and reactions (Hasan & Shalaby, 2016).
Molecular Structure Analysis
The molecular structure of 3-(2,2,2-Trifluoroethyl)phenol and related compounds has been analyzed in several studies:
Vibrational Analysis : Kovács (2003) conducted a study on 3-trifluoromethylphenol, using quantum chemical calculations and vibrational spectroscopy to investigate its molecular geometry and vibrations (Kovács, 2003).
DFT Computational Studies : Hasan and Shalaby (2016) also utilized density functional theory (DFT) for analyzing the molecular structure of a related compound, providing a detailed comparison of its geometry in the ground state (Hasan & Shalaby, 2016).
Chemical Reactions and Properties
The compound's reactivity and chemical properties can be inferred from related studies:
- Reactivity with DNA : A study by Rasool et al. (2021) on related chalcones revealed strong interaction with DNA, indicating potential reactivity patterns for 3-(2,2,2-Trifluoroethyl)phenol derivatives (Rasool et al., 2021).
Physical Properties Analysis
Investigations into related compounds provide insights into the physical properties of 3-(2,2,2-Trifluoroethyl)phenol:
- Hydrogen Bonding and Structure : Kovács (1998) studied 2-trifluoromethylphenol, revealing weak intramolecular bifurcated hydrogen bonding and defined conformer structure, which could be similar in 3-(2,2,2-Trifluoroethyl)phenol (Kovács & Hargittai, 1998).
Wissenschaftliche Forschungsanwendungen
Improved Synthesis Processes
- Research has focused on optimizing synthesis processes for trifluoromethyl phenols, which are crucial intermediates in medicine and pesticide production. Optimized synthesis pathways have led to improved yields and purity for these compounds (Zhang Zhi-hai, 2010).
Trifluoromethylation Techniques
- Innovative trifluoromethylation methods of phenol derivatives have been developed, including selective substitution and direct synthesis of aryl trifluoromethyl ethers, showcasing their utility in the synthesis of potent enzyme inhibitors and other functional molecules (H. Egami et al., 2015); (Jian-Bo Liu et al., 2015).
Application in Polymer Chemistry
- The synthesis and characterization of fluorinated polyimides using multifluoromethyl-substituted aromatic diamines have been explored. These materials exhibit remarkable properties such as high optical transparency, low dielectric constants, and excellent thermal stability, making them ideal for advanced electronic and optical applications (Liming Tao et al., 2009).
Advanced Material Synthesis
- Trifluoromethylphenols serve as precursors for the creation of novel materials, including peripherally tetra-substituted phthalocyanines. These compounds have been investigated for their electrochemical properties and potential applications in spectroelectrochemical technologies (Ayşe Aktaş Kamiloğlu et al., 2018).
Environmental Applications
- A notable study identified 3-(trifluoromethyl)phenol as a malodorous compound in a water supply incident, highlighting the importance of understanding and monitoring the environmental impact of organofluorine compounds (J. Quintana et al., 2019).
Biocatalysis in Fluorination
- Biocatalytic approaches have been developed for the trifluoromethylation of unprotected phenols, offering a greener alternative for introducing fluoroalkyl groups into organic molecules, which is beneficial for pharmaceuticals and agrochemicals (R. Simon et al., 2016).
Eigenschaften
IUPAC Name |
3-(2,2,2-trifluoroethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-8(10,11)5-6-2-1-3-7(12)4-6/h1-4,12H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLPKNPGWGKEMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357107 |
Source


|
| Record name | 3-(2,2,2-trifluoroethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,2-Trifluoroethyl)phenol | |
CAS RN |
161611-53-6 |
Source


|
| Record name | 3-(2,2,2-trifluoroethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide](/img/structure/B61917.png)
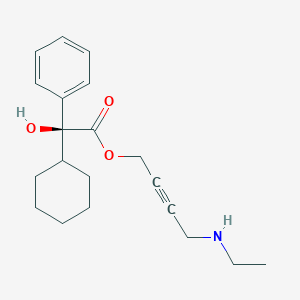
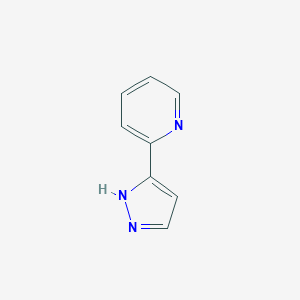
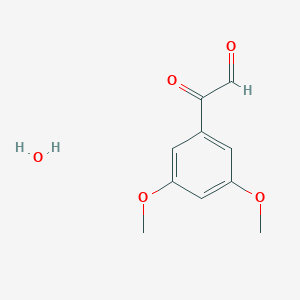
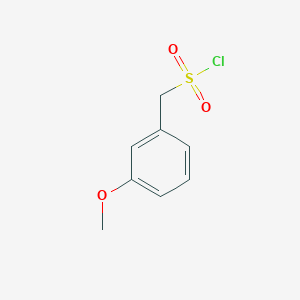
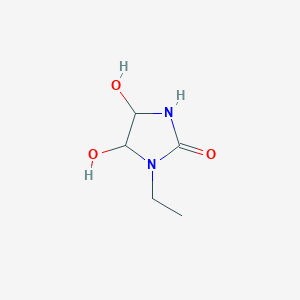
![N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B61926.png)
![Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride](/img/structure/B61929.png)
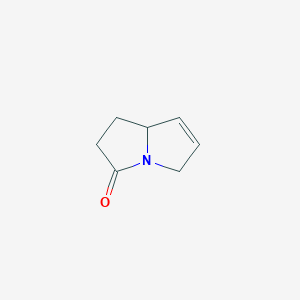
![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B61933.png)
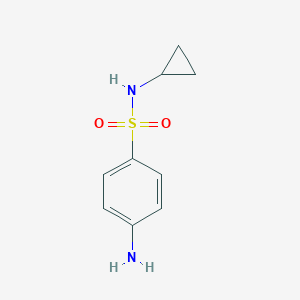
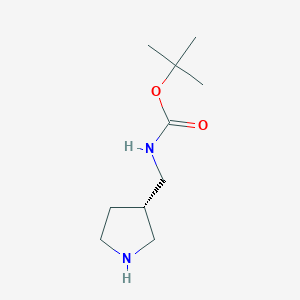
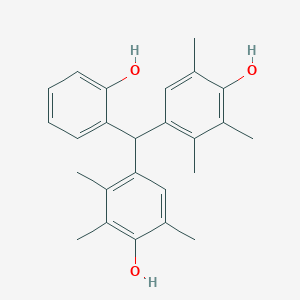
![4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B61946.png)